Iodine pentafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorinated Compounds

Organic Fluorine Chemistry

IF5 excels at introducing fluorine atoms into organic molecules. This precise control over fluorine placement allows researchers to create novel pharmaceuticals, agrochemicals, and other functional organic materials with specific properties []. Fluorine substitution can enhance a molecule's stability, lipophilicity (fat solubility), and interaction with biological targets [].

Inorganic Fluoride Synthesis

IF5 serves as a potent fluorinating agent for preparing various inorganic fluorides. These inorganic fluorides find applications in diverse fields like solid-state physics, nuclear chemistry, and materials science [].

Material Science Research

IF5 plays a role in the development of advanced materials with specific properties:

- Fluoropolymer Synthesis: IF5 is used in the production of fluoropolymers, a class of materials known for their exceptional thermal and chemical resistance, electrical insulating properties, and low friction coefficients []. These fluoropolymers find applications in various fields, including lithium-ion batteries, coatings, and membranes [].

Additional Research Areas:

Beyond the points mentioned above, ongoing research explores IF5's potential applications in other scientific areas, such as:

- Nuclear Fuel Reprocessing: Studies investigate IF5's ability to fluorinate plutonium dioxide, a key step in nuclear fuel reprocessing.

Iodine pentafluoride, with the chemical formula , is an interhalogen compound and one of the fluorides of iodine. It appears as a colorless liquid, although impure samples may exhibit a yellow tint. This compound is notable for its reactivity and is primarily utilized as a fluorination reagent and solvent in specialized chemical syntheses. Iodine pentafluoride was first synthesized by Henri Moissan in 1891 through the combustion of solid iodine in fluorine gas, a method that remains relevant today .

Iodine pentafluoride is a highly reactive and corrosive compound. It poses significant safety hazards due to its:

- Toxicity: Exposure to IF5 can cause severe lung damage and burns on contact with skin and eyes [].

- Reactivity: It reacts violently with water, organic materials, and many metals [, ].

- Flammability: Contact with organic materials can lead to ignition [].

Due to these hazards, handling iodine pentafluoride requires specialized equipment, proper ventilation, and adherence to strict safety protocols [].

- Hydrolysis: When reacting with water, iodine pentafluoride produces hydrofluoric acid and iodic acid:

- Fluorination: It can be converted to iodine heptafluoride upon treatment with additional fluorine:

- Reductive Reactions: Iodine pentafluoride can act as a solvent for metal fluorides, facilitating reactions such as the reduction of osmium hexafluoride to osmium pentafluoride:

Additionally, primary amines react with iodine pentafluoride to form nitriles after hydrolysis .

Iodine pentafluoride exhibits significant toxicity and corrosive properties. Exposure can lead to skin burns, eye irritation, and respiratory issues such as coughing or shortness of breath. In severe cases, high concentrations may cause pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs. Chronic exposure can result in lasting health effects, including potential carcinogenic risks . The compound is reactive and presents explosion hazards when in contact with organic materials or strong bases .

The primary method for synthesizing iodine pentafluoride involves the direct reaction of solid iodine with gaseous fluorine:

This reaction is exothermic and requires careful control of conditions to ensure safety and yield . Variations of this method may involve optimizing temperature and pressure to enhance production efficiency.

Studies on iodine pentafluoride interactions highlight its violent reactivity with water and organic materials. For instance, it reacts explosively with diethylaminotrimethylsilane even at low temperatures. This indicates a need for stringent safety measures when handling this compound, particularly regarding its storage and use alongside incompatible substances such as strong bases or organic solvents .

Iodine pentafluoride shares similarities with other interhalogen compounds but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound | Chemical Formula | Notable Characteristics |

|---|---|---|

| Iodine trifluoride | IF₃ | Less reactive than iodine pentafluoride; used in synthesis. |

| Iodine heptafluoride | IF₇ | More reactive; used for specific fluorination reactions. |

| Bromine trifluoride | BrF₃ | Strong oxidizer; reacts vigorously with water. |

| Chlorine trifluoride | ClF₃ | Highly reactive; used in various chemical processes. |

Uniqueness of Iodine Pentafluoride: Iodine pentafluoride is distinguished by its ability to act as both a solvent and a reagent in reactions involving heavier halogens. Its hypervalent nature allows it to accommodate more than eight electrons around the central iodine atom, which is less common among similar compounds .

Early Synthetic Approaches (Moissan Method)

The pioneering synthesis of iodine pentafluoride was first achieved by Henri Moissan in 1891 through the direct fluorination of solid iodine with fluorine gas [1] [2] [3]. This groundbreaking method represented the initial successful preparation of this interhalogen compound and established the fundamental chemical reaction that remains the basis for all subsequent synthetic approaches. The Moissan method involved the combustion of solid iodine crystals in an atmosphere of fluorine gas at ambient temperature conditions [1] [3].

The original Moissan approach utilized the stoichiometric reaction between elemental iodine and fluorine gas according to the balanced equation: I₂ + 5F₂ → 2IF₅ [1] [2] [3]. This highly exothermic reaction proceeded through direct contact between the solid iodine and gaseous fluorine, generating iodine pentafluoride as the primary product [1] [2]. The method demonstrated the feasibility of preparing this compound, though it suffered from significant limitations in terms of yield efficiency and reaction control [4] [5].

The early synthetic approach faced considerable challenges related to heat management and temperature control [5]. The solid iodine bed served as a poor heat transfer medium, leading to the development of hot spots within the reaction zone [5]. These thermal irregularities resulted in poor temperature control and contributed to the formation of unwanted by-products, particularly iodine heptafluoride, which formed through the reaction between iodine pentafluoride product vapors and excess fluorine [5]. Additionally, the process experienced difficulties with iodine recrystallization in downstream process lines, causing plugging problems that impacted operational efficiency [5].

Despite these limitations, the Moissan method established the fundamental chemistry for iodine pentafluoride synthesis and provided yields typically ranging from 50 to 70 percent [4]. The method's historical significance lies in its demonstration that direct fluorination could successfully produce this important interhalogen compound, paving the way for subsequent improvements and industrial-scale production methods [1] [2] [3].

Modern Industrial Synthesis Techniques

Contemporary industrial production of iodine pentafluoride has evolved significantly from the original Moissan approach, incorporating advanced process control, improved heat management, and optimized reaction conditions to achieve higher yields and greater operational efficiency [7] [5]. Modern synthesis techniques focus on three primary approaches: direct fluorination of molten iodine, gas-phase fluorination in iodine pentafluoride medium, and continuous production systems with enhanced fluorine utilization [7] [5].

The direct fluorination of molten iodine represents one of the most established industrial methods for iodine pentafluoride production [5]. This technique involves contacting iodine in its molten state with gaseous fluorine in a controlled reaction zone maintained at temperatures between 114°C and 280°C, with optimal operating conditions typically ranging from 120°C to 160°C [5]. The molten iodine serves as an excellent heat transfer medium, enabling efficient removal of the exothermic heat of reaction and preventing the formation of hot spots that characterized earlier solid-phase methods [5].

Pressure control plays a critical role in modern industrial synthesis, with reaction systems maintained at or above the vapor pressure of iodine pentafluoride to prevent product loss and minimize the formation of iodine heptafluoride by-product [5]. Operating pressures typically range from 160 kilopascals to 7,600 kilopascals, with preferred conditions between 195 kilopascals and 630 kilopascals [5]. Fluorine gas introduction occurs through fine bubble generation near the bottom of the molten iodine reactor to maximize contact efficiency and heat dissipation .

Advanced industrial processes have incorporated liquid-phase reaction systems where iodine is dispersed or dissolved in liquid iodine pentafluoride, with fluorine gas contacted with this liquid phase [8] [7]. This approach enables fluorine supplied to the gas phase to react preferentially with iodine present in the gas phase, while residual fluorine approaches or enters the liquid phase to react with dissolved iodine [7]. Such systems achieve fluorine conversion rates generally exceeding 75 percent, with optimized operations reaching 85 to 95 percent conversion efficiency, and exceptional cases achieving 98 percent or higher conversion [7].

Continuous production systems have been developed to enhance operational efficiency and product consistency [9] [10]. These systems employ dual-reactor configurations where iodine pentafluoride and molten iodine are added to separate reaction vessels, with fluorine-nitrogen gas mixtures introduced sequentially to each reactor [9]. The alternating reaction cycle enables continuous iodine pentafluoride production while maintaining optimal fluorine utilization and minimizing waste generation [9]. Temperature control in these systems ranges from 30°C to 80°C, with reaction temperatures typically maintained at 40°C to 60°C [9].

Modern industrial synthesis incorporates sophisticated process control systems that monitor and adjust critical parameters including temperature, pressure, fluorine flow rates, and residence time [7] [10]. These systems enable precise control of reaction stoichiometry, with fluorine addition rates calculated to provide 5 to 30 percent excess over stoichiometric requirements [9]. The enhanced control capabilities result in consistently high yields, typically ranging from 85 to 98 percent, representing substantial improvements over historical methods [7] [9].

| Synthesis Method | Temperature Range (°C) | Pressure Range (kPa) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Moissan Method (1891) | Room temperature | Atmospheric | 50-70 | First successful method |

| Direct Fluorination - Molten Iodine | 114-280 (optimal 120-160) | 160-7600 (optimal 195-630) | 85-95 | High yield, good heat transfer |

| Iodine Pentoxide + Bromine Trifluoride | Room temperature | Atmospheric | ~80 | Simple equipment, no fluorine gas |

| Gas Phase Fluorination | 30-80 | Atmospheric | 90-95 | Continuous operation |

| Modified Industrial Process | 30-80 | Atmospheric | 85-90 | Reduced fluorine waste |

| Liquid Phase Reaction (Modern) | 50-60 | Atmospheric | 90-98 | Mild conditions, high conversion |

Purification and Stabilization Strategies

The purification and stabilization of iodine pentafluoride present unique challenges due to the compound's reactive nature and tendency to decompose in the presence of moisture [11] [12] [13]. Effective purification strategies must address both the removal of impurities and the preservation of product quality during storage and handling [11] [12] [14].

Simple distillation represents the most straightforward purification approach for iodine pentafluoride [11] [12]. The compound exhibits favorable distillation characteristics, being distillable at 100.5°C without decomposition at atmospheric pressure [11] [12]. This thermal stability during distillation enables effective separation from higher and lower boiling point impurities, typically achieving purities in the range of 95 to 98 percent [11]. The distillation process benefits from the compound's relatively low boiling point and the fact that decomposition does not commence until temperatures exceed 400°C [11] [12].

For applications requiring higher purity levels, fractional distillation techniques are employed to achieve purities exceeding 99 percent [4]. These multi-stage separation processes enable precise removal of trace impurities while maintaining product integrity [4]. However, fractional distillation systems require more complex equipment and higher energy consumption compared to simple distillation methods [4].

Hydrogen fluoride addition represents a significant advancement in iodine pentafluoride stabilization [14] [15]. Research has demonstrated that incorporating hydrogen fluoride into the iodine pentafluoride liquid phase increases the solubility of iodine and enhances reaction efficiency [15]. The optimal hydrogen fluoride concentration ranges from 1.0 to 50.0 percent by mass, with particularly effective results achieved at concentrations between 2.0 and 20.0 percent by mass [15]. Maintaining hydrogen fluoride concentrations around 10 percent by mass provides optimal reactor utilization, as concentrations exceeding this level result in gradual decreases in iodine solubility [15].

The development of stabilized iodine pentafluoride complexes has addressed many of the handling and storage challenges associated with the pure compound [13] [16]. The iodine pentafluoride-pyridine-hydrogen fluoride complex represents a breakthrough in stabilization technology [13] [16]. This white solid complex forms through the addition of pyridine-hydrogen fluoride to iodine pentafluoride and exhibits remarkable stability characteristics [13] [16]. The complex is moisture-stable and non-hygroscopic, enabling handling in air without decomposition [13] [16].

The stabilized complex demonstrates excellent solubility properties, being poorly soluble in non-polar solvents such as hexane and dichloromethane while showing good solubility in polar solvents like acetonitrile [13] [16]. This selective solubility enables purification through solvent-based separation techniques [13] [16]. The complex maintains its fluorinating capability while providing enhanced safety and convenience in handling compared to pure iodine pentafluoride [13] [16].

Storage strategies for iodine pentafluoride focus on minimizing exposure to moisture and controlling temperature conditions [11] [17] [18]. Inert atmosphere storage utilizing nitrogen or argon prevents moisture contact and extends product shelf life [18]. Temperature-controlled storage at 2°C to 8°C slows decomposition rates and maintains product quality for extended periods [19]. Specialized containers constructed from materials resistant to fluorine corrosion, including nickel-lined vessels and platinum-alloy systems, ensure long-term storage integrity [20] [18].

Quality control during purification and storage involves monitoring for decomposition products and maintaining appropriate environmental conditions [11] [17]. Regular analysis of hydrogen fluoride content, moisture levels, and overall purity ensures product specifications are maintained throughout the storage period [14] [15]. Advanced storage systems incorporate continuous monitoring of temperature, pressure, and atmospheric composition to optimize stability conditions [20] [18].

| Purification Method | Operating Conditions | Purity Achieved | Stability Duration | Key Features |

|---|---|---|---|---|

| Simple Distillation | 100.5°C at atmospheric pressure | 95-98% | Hours to days | Distillable without decomposition |

| Fractional Distillation | Multiple stage distillation | 99%+ | Days to weeks | High purity separation |

| Hydrogen Fluoride Addition | 1.0-50% HF by mass in liquid phase | 98-99% | Weeks to months | Increased iodine solubility |

| Iodine Pentafluoride-Pyridine-Hydrogen Fluoride Complex | Room temperature complex formation | 99%+ (as complex) | Months (air-stable) | Moisture-stable, non-hygroscopic |

| Inert Atmosphere Storage | Nitrogen or argon atmosphere | 98-99% | Weeks to months | Prevents moisture contact |

| Temperature Control Storage | 2-8°C refrigerated storage | 95-98% | Weeks | Slows decomposition rate |

Lewis Structure and Valence Electron Configuration

The Lewis structure construction for iodine pentafluoride follows systematic electron counting principles. The central iodine atom contributes seven valence electrons from its 5s²5p⁵ configuration, while each of the five fluorine atoms contributes seven valence electrons, yielding a total of 42 valence electrons for the molecule [4] [5] [6]. In the Lewis structure, iodine forms five single bonds with fluorine atoms, utilizing ten electrons for bonding purposes. The remaining 32 electrons are distributed to complete the octets of the fluorine atoms (30 electrons) and provide one lone pair on the central iodine atom (2 electrons) [4] [7] [8].

The iodine atom exhibits hypervalency by accommodating 12 electrons in its valence shell, which is permissible due to the availability of vacant d orbitals in the fifth period [7] [9]. This expanded octet configuration results in formal charges of zero for both iodine and fluorine atoms, confirming the stability of the proposed Lewis structure [8]. The oxidation number of iodine in this compound is +5, consistent with the pentafluoride stoichiometry [1] [3].

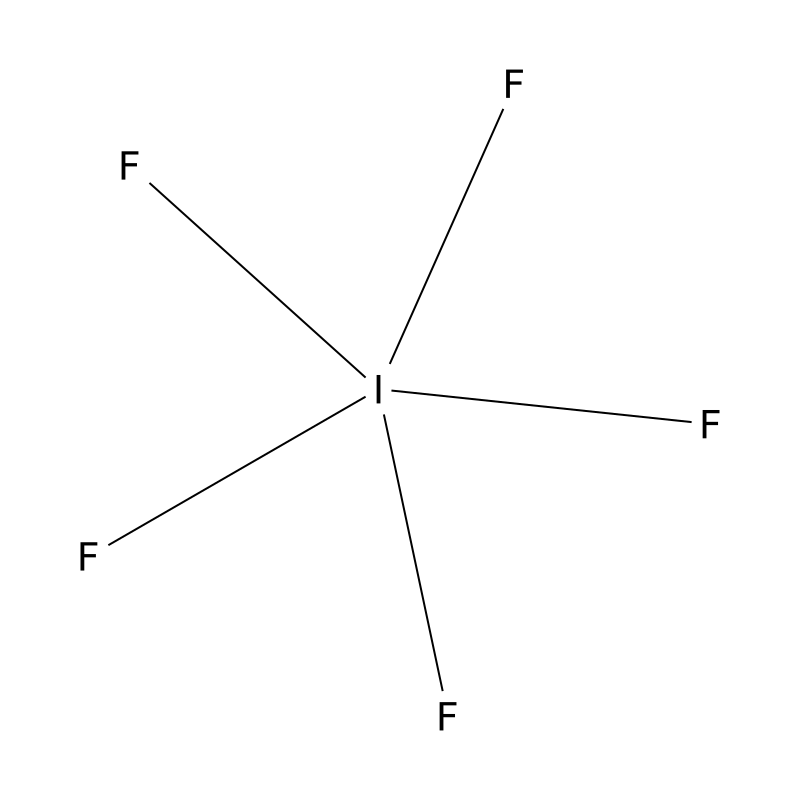

VSEPR Theory and Square Pyramidal Geometry

VSEPR theory provides a comprehensive framework for predicting the three-dimensional arrangement of atoms in iodine pentafluoride. The molecule exhibits six regions of electron density around the central iodine atom: five bonding pairs and one lone pair, corresponding to the AX₅E₁ notation [4] [10] [11]. This electron pair arrangement initially adopts an octahedral electron geometry to minimize electron-electron repulsion [10] [12] [13].

However, the presence of one lone pair distorts this ideal octahedral arrangement, resulting in a square pyramidal molecular geometry [1] [10] [12]. In this configuration, four fluorine atoms occupy the equatorial positions in a square planar arrangement, while the fifth fluorine atom occupies the axial position. The lone pair occupies the remaining octahedral position, effectively "pushing down" the molecular framework into a pyramidal shape [14] [11].

The square pyramidal geometry exhibits specific bond angle characteristics. The ideal F-I-F bond angles between equatorial fluorine atoms are approximately 90°, while the axial fluorine to equatorial fluorine bond angles are slightly compressed to approximately 81.9-82° due to the stronger repulsion exerted by the lone pair [15] [13] [16]. This deviation from ideal octahedral angles (90°) demonstrates the stereochemical activity of the lone pair, a fundamental principle of VSEPR theory [17] [11].

Spectroscopic Characterization (Raman, IR, NMR)

Spectroscopic investigations of iodine pentafluoride reveal distinctive characteristics across multiple analytical techniques. Raman spectroscopy provides particularly valuable insights into the vibrational modes and molecular association behavior of the compound.

Raman Spectroscopy Analysis

Gas-phase Raman spectra of iodine pentafluoride display an intense, polarized band at 697 cm⁻¹, which represents a fundamental vibrational mode of the isolated molecule [18] [19] [20]. Additionally, a weaker band appears at 218 cm⁻¹ in the liquid-phase spectrum, which was previously unreported in early studies [18]. The temperature-dependent behavior of these bands provides compelling evidence for polymerization in the liquid state, as these specific frequencies are absent in gas-phase spectra and disappear at elevated temperatures in the liquid phase [18] [19]. This behavior indicates that the 697 cm⁻¹ and 218 cm⁻¹ bands arise from intermolecular associations rather than Fermi resonance effects [18].

Infrared Spectroscopy Findings

Infrared spectroscopic analysis has identified fundamental vibrational frequencies characteristic of the square pyramidal structure. The ν₉ fundamental frequency appears at 189.0 ± 0.7 cm⁻¹ in the gas-phase infrared spectrum [21]. The assignment of vibrational modes for molecules with C₄ᵥ symmetry reveals that the antisymmetric stretching vibration (e-type) occurs at unusually low frequencies relative to the highest-frequency Raman band [19] [20].

Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy of hypervalent iodine fluorides presents unique challenges due to quadrupolar effects and rapid exchange processes. While specific chemical shift data for iodine pentafluoride is limited in the literature, related studies on iodine heptafluoride (IF₇) show chemical shifts around +170 ppm relative to CFCl₃ [22] [23]. The ¹⁹F NMR spectra of hypervalent iodine compounds often exhibit broadened signals due to quadrupolar coupling with the ¹²⁷I nucleus [22] [24].

¹²⁷I NMR spectroscopy proves extremely challenging for iodine pentafluoride due to the quadrupolar nature of the iodine nucleus (spin = 5/2). The quadrupolar relaxation effects result in extremely broad line widths, often approaching 6 MHz, making high-resolution NMR detection virtually impossible [24]. This limitation restricts ¹²⁷I NMR studies primarily to relaxation investigations rather than structural determination [24].

Computational Modeling of Bond Angles and Distances

Computational chemistry approaches have been extensively applied to model the structural parameters and electronic properties of iodine pentafluoride. Pseudopotential SCF-MO calculations using minimal basis sets have provided detailed insights into the molecular geometry and potential energy surfaces [25].

Bond Length Calculations

Computational studies reveal systematic deviations in calculated bond lengths compared to experimental values. Pseudopotential calculations consistently overestimate iodine-fluorine bond lengths by approximately 0.05 Å [25]. This systematic error pattern, also observed in related xenon fluoride calculations, reflects the inherent limitations of the computational methodology rather than fundamental theoretical inadequacies [25]. Despite these quantitative discrepancies, the calculations successfully reproduce the qualitative aspects of molecular geometry and stereochemical behavior [25].

Force Constant Determination

Theoretical modeling of vibrational frequencies enables the calculation of force constants through the construction of potential and kinetic energy matrices. An orthonormalized set of symmetry coordinates satisfying C₄ᵥ transformation properties has been developed for iodine pentafluoride [26]. The potential function incorporates ordinary valence force terms and central force terms, allowing for the determination of force constants from observed Raman and infrared fundamental frequencies [26].

Thermodynamic Property Calculations

Computational approaches have successfully calculated thermodynamic properties including heat content, free energy, entropy, and heat capacity using rigid rotator and harmonic oscillator approximations [26]. These calculations provide valuable insights into the thermal behavior and stability of iodine pentafluoride across different temperature ranges [26].

Crystal Structure Analysis

X-ray crystallographic studies conducted at -80°C reveal that solid iodine pentafluoride adopts a monoclinic crystal system with point group C2/c [27]. The experimental density of 3.250 g/cm³ confirms the efficient packing arrangement in the solid state [1] [3] [28]. Theoretical calculations predict a dipole moment of 2.18 D, reflecting the polar nature of the molecule due to its asymmetric charge distribution [28].

Physical Description

Liquid

XLogP3

UNII

GHS Hazard Statements

H271 (53.85%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (92.31%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (92.31%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (38.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (38.46%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H372 (15.38%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (46.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Iodine fluoride (IF5): ACTIVE